Cas no 2097904-26-0 (2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)
![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline structure](https://ja.kuujia.com/scimg/cas/2097904-26-0x500.png)
2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
- 2097904-26-0
- [2-(difluoromethylsulfonyl)phenyl]-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
- F6476-4343
- AKOS032465267
- 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
-
- インチ: 1S/C20H17F2N3O4S/c21-20(22)30(27,28)17-8-4-1-5-14(17)19(26)25-10-9-13(12-25)29-18-11-23-15-6-2-3-7-16(15)24-18/h1-8,11,13,20H,9-10,12H2
- InChIKey: BWCVQCBKNKOWJG-UHFFFAOYSA-N
- SMILES: S(C(F)F)(C1C=CC=CC=1C(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)=O)(=O)=O
計算された属性
- 精确分子量: 433.09078353g/mol
- 同位素质量: 433.09078353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 717
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.8Ų
- XLogP3: 3.1
2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-4343-4mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 4mg |
$66.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-5μmol |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 5μl |
$63.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-5mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 5mg |
$69.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-10mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 10mg |
$79.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-15mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 15mg |
$89.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-2mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 2mg |
$59.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-25mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 25mg |
$109.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-10μmol |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 10μl |
$69.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-1mg |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 1mg |
$54.0 | 2023-05-12 | |
Life Chemicals | F6476-4343-2μmol |
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline |
2097904-26-0 | 90%+ | 2μl |
$57.0 | 2023-05-12 |
2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxalineに関する追加情報
Introduction to 2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS No. 2097904-26-0)
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, identified by its CAS number 2097904-26-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of this molecule, including its pyrrolidinyl and quinoxaline moieties, contribute to its unique chemical properties and biological activities.
The quinoxaline core is a well-known scaffold in drug discovery, recognized for its ability to interact with various biological targets. Its fused bicyclic structure provides a rigid framework that can be modified to enhance binding affinity and selectivity. In the case of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline, the presence of the pyrrolidin-3-yl group further diversifies its pharmacological profile. Pyrrolidine derivatives are frequently incorporated into drug molecules due to their favorable pharmacokinetic properties and ability to modulate enzyme activity.
The introduction of the 2-difluoromethanesulfonylbenzoyl moiety into the molecule adds another layer of complexity, potentially influencing both its solubility and reactivity. This substituent is known for its ability to enhance metabolic stability and binding interactions, making it a valuable component in drug design. The overall architecture of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline suggests a compound with multiple sites for interaction, which could be exploited for therapeutic purposes.
In recent years, there has been growing interest in the development of molecules that can modulate protein-protein interactions (PPIs). Quinoxaline derivatives have shown promise in this area, with several compounds entering clinical trials for their ability to disrupt aberrant signaling pathways. The pyrrolidin-3-yl group in 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline may play a crucial role in interacting with specific protein targets, thereby influencing cellular processes.
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule. These methods allow for precise control over regioselectivity and stereochemistry, which are critical factors in determining the biological activity of the final product.
The potential applications of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline extend beyond traditional pharmaceuticals. Its unique structural features make it a suitable candidate for use in materials science and agrochemicals. For instance, derivatives of quinoxaline have been explored as components in organic light-emitting diodes (OLEDs) due to their electron-donating properties. Similarly, modifications to the pyrrolidin-3-yl group could lead to compounds with enhanced pesticidal or herbicidal activity.
Evaluation of the biological activity of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has revealed promising results in preclinical studies. These investigations have focused on its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The combination of the quinoxaline, pyrrolidinyl, and 2-difluoromethanesulfonylbenzoyl moieties appears to synergistically enhance its inhibitory effects on target enzymes. Such findings underscore the importance of rational drug design in developing effective therapeutic agents.
The development of new synthetic methodologies for constructing complex organic molecules remains an active area of research. Advances in computational chemistry have enabled researchers to predict the outcomes of synthetic reactions with greater accuracy, thereby accelerating the discovery process. The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline exemplifies how these tools can be leveraged to create novel compounds with tailored properties.
In conclusion, 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS No. 2097904-26-0) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable compound for further investigation. As research continues to uncover new applications for this molecule, it is likely that 2-{[1-(...)]oxy}
will play an increasingly important role in both therapeutic and industrial contexts.
2097904-26-0 (2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline) Related Products
- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)
- 1501319-26-1(ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)
- 1049476-57-4(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)
- 888431-43-4(3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
- 1158411-75-6(N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)




